Adezmapimod

描述

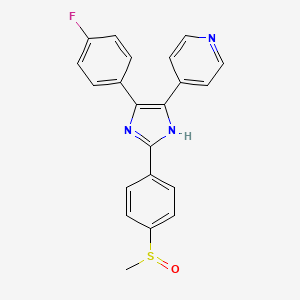

4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole has been reported in Annulohypoxylon truncatum, Eleutherococcus divaricatus, and other organisms with data available.

属性

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGBJANTYXAIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040577 |

Source

|

| Record name | SB203580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-47-6 |

Source

|

| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-203580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB203580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEZMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adezmapimod's Mechanism of Action on p38 MAPK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adezmapimod (formerly known as SB203580) is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in various pathological conditions, including inflammatory diseases and cancer.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with p38 MAPK and the downstream consequences of this inhibition. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action: Inhibition of p38 MAPK

This compound exerts its biological effects through the direct inhibition of the p38 MAPK family, with a pronounced selectivity for the α and β isoforms.[2][7][8] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] This targeted inhibition effectively blocks the propagation of the stress and inflammatory signals mediated by the p38 MAPK pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade. It is typically initiated by cellular stressors or inflammatory cytokines, which activate upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors, leading to a cellular response.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Biological Function of Adezmapimod (SB 203580): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adezmapimod, also known as SB 203580, is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This synthetic pyridinyl imidazole compound has been instrumental in elucidating the physiological and pathological roles of the p38 MAPK signaling pathway.[4][5] This document provides a comprehensive overview of the biological function of this compound, its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates.

Core Biological Function: Selective Inhibition of p38 MAPK

The primary biological function of this compound is the selective inhibition of the p38 mitogen-activated protein kinase family, with a particular preference for the α and β isoforms (p38α/SAPK2a and p38β/SAPK2b).[1][6][7][8] The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), environmental stresses (e.g., osmotic shock, UV radiation), and growth factors.[9][10][11] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling events that regulate a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[9][12]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK in a competitive manner.[1][2][4] This binding prevents the phosphorylation of downstream substrates by p38 MAPK, thereby blocking the propagation of the signaling cascade.[11] It is important to note that this compound inhibits the catalytic activity of p38 MAPK but does not prevent its activation by upstream kinases like MKK3 and MKK6 through phosphorylation at Thr180 and Tyr182.[11]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound (SB 203580) against p38 MAPK Isoforms

| Target | IC50 | Cell Line/Assay Condition | Reference |

| SAPK2a/p38α | 50 nM | Cell-free assay | [1][6] |

| SAPK2b/p38β2 | 500 nM | Cell-free assay | [1][6] |

| p38 MAPK | 0.3-0.5 µM | THP-1 cells | [2][13] |

| p38 MAPK | 0.6 µM | PC12 cells (Kinase Assay) | [13] |

Table 2: Selectivity Profile of this compound (SB 203580) against Other Kinases

| Target | IC50 | Fold Selectivity vs. p38α | Reference |

| LCK | >10 µM | >100-500 fold | [1][14] |

| GSK3β | >10 µM | >100-500 fold | [1][14] |

| PKBα/Akt | 3-5 µM | >100-500 fold | [1][13][14] |

| JNK | 3-10 µM | - | [13] |

| PDK1 | 3-10 µM | - | [13] |

Table 3: Functional Inhibitory Concentrations of this compound (SB 203580) in Cellular Assays

| Cellular Process | IC50 | Cell Line/Assay | Reference |

| LPS-induced TNFα production | 0.16 µM | THP-1 cells | [13] |

| IL-1β release | 0.037 µM | PBMC | [13] |

| IL-2-induced T cell proliferation | 3-5 µM | Primary human T cells, CT6 T cells, BAF F7 B cells | [13] |

Downstream Signaling and Cellular Effects

Inhibition of p38 MAPK by this compound leads to the suppression of the phosphorylation and activation of its downstream targets. Key downstream effectors include:

-

MAPK-activated protein kinase 2 (MAPKAPK-2): A primary substrate of p38 MAPK.[11]

-

Heat shock protein 27 (HSP27): Phosphorylation of HSP27 is a downstream consequence of p38 MAPK activation.[11]

By modulating these and other downstream targets, this compound influences a variety of cellular functions:

-

Inflammation: It potently inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9][13]

-

Autophagy and Mitophagy: this compound has been shown to induce autophagy and mitophagy in certain cell types.[1][2][13]

-

T-cell Proliferation: It can inhibit the proliferation of T cells induced by interleukin-2 (IL-2).[3][13][14]

-

Cancer Cell Invasion: Studies have shown that this compound can block the in vitro invasion of human gastric cancer cells.[15]

-

Stem Cell Biology: It is used in specific cell culture media to maintain the naive pluripotent state of stem cells and promote the expansion of hematopoietic stem cells ex vivo.[3][14]

Key Experimental Protocols

In Vitro p38 MAPK Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on p38 MAPK activity.

Materials:

-

Recombinant active p38 MAPK enzyme

-

ATF-2 (or other suitable substrate)

-

This compound (SB 203580)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant p38 MAPK enzyme, the substrate (e.g., ATF-2), and the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Proliferation Assay (e.g., IL-2 Stimulated T-cells)

This protocol assesses the effect of this compound on cell proliferation.

Materials:

-

Primary T-cells or a T-cell line (e.g., CT6)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Interleukin-2 (IL-2)

-

This compound (SB 203580)

-

[³H]-Thymidine

-

96-well culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Seed the T-cells in a 96-well plate at a predetermined density.

-

Starve the cells if necessary, depending on the cell type and experimental design.

-

Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an optimal concentration of IL-2.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Pulse the cells with [³H]-Thymidine (e.g., 1 µCi/well) for the final 18-24 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated [³H]-Thymidine using a scintillation counter.

-

Determine the effect of this compound on cell proliferation and calculate the IC50.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound (SB 203580).

Caption: A generalized experimental workflow for characterizing the effects of this compound.

Conclusion

This compound (SB 203580) is a cornerstone pharmacological tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its high potency and selectivity for p38α and p38β have enabled significant advancements in our understanding of inflammation, immunology, oncology, and stem cell biology. This technical guide provides a foundational understanding of this compound's biological function, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]

- 4. invivogen.com [invivogen.com]

- 5. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SB 203580 - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. SB203580 | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. rndsystems.com [rndsystems.com]

- 15. SB203580, a P38 MAPK Inhibitor, Blocks in vitro Invasion by Human Gastric SNU-638 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 203580: A Technical Guide to a Landmark p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 203580 is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it shows high affinity for the p38α and p38β isoforms. This pyridinyl imidazole compound has been instrumental in elucidating the diverse cellular functions of the p38 MAPK cascade, which is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. This technical guide provides a comprehensive overview of the discovery and scientific literature surrounding SB 203580, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Discovery and Mechanism of Action

SB 203580 was identified as a member of a series of pyridinylimidazole compounds that selectively inhibit p38 MAPK.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of p38α and p38β. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. It is crucial to note that SB 203580 inhibits the catalytic activity of p38 MAPK but does not prevent its activation by upstream kinases through phosphorylation.[1]

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of SB 203580 have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of SB 203580 against p38 MAPK Isoforms

| Isoform | IC50 (nM) | Reference |

| p38α (SAPK2a) | 50 | [2] |

| p38β (SAPK2b) | 500 | [2] |

Table 2: Selectivity Profile of SB 203580 against Other Kinases

| Kinase | Selectivity (fold higher IC50 than p38α) | Reference |

| LCK | 100-500 | [2] |

| GSK-3β | 100-500 | [2] |

| PKBα | 100-500 | [2] |

Table 3: Cellular Activity of SB 203580

| Cell Line | Assay | IC50 (µM) | Reference | |---|---|---| | Human MDA-MB-231 breast cancer | Growth Inhibition | 85.1 | |

Signaling Pathways

SB 203580 is a valuable tool for dissecting the p38 MAPK signaling pathway. This pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase itself.

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 203580.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing SB 203580.

In Vitro p38 MAPK Kinase Assay

This protocol outlines a non-radioactive method to measure the kinase activity of p38 MAPK and the inhibitory effect of SB 203580 using the substrate ATF-2.[3]

Materials:

-

Recombinant active p38α MAPK

-

Recombinant ATF-2 protein (substrate)

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SB 203580 stock solution (in DMSO)

-

96-well assay plates

-

Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of SB 203580 in Kinase Assay Buffer.

-

Add 10 µL of diluted SB 203580 or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of diluted p38α MAPK enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a solution containing ATF-2 substrate and ATP (final concentration of 100 µM ATP) to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 2X SDS-PAGE sample buffer.

-

Analyze the phosphorylation of ATF-2 by Western blotting as described in section 4.2.

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Western Blot Analysis of p38 MAPK Pathway Activation

This protocol details the detection of phosphorylated p38 MAPK and its downstream substrate HSP27 in cell lysates following treatment with a stimulus and SB 203580.

Materials:

-

Cell culture medium, serum, and supplements

-

Stimulus (e.g., Anisomycin, LPS, TNF-α)

-

SB 203580

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-HSP27, anti-total-HSP27, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to desired confluency.

-

Pre-treat cells with SB 203580 (e.g., 10 µM) or vehicle for 1-2 hours.

-

Stimulate cells with the appropriate agonist for the desired time.

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of TNF-α and IL-6 production from macrophages treated with LPS and SB 203580 using an enzyme-linked immunosorbent assay (ELISA).[4][5]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS

-

SB 203580

-

ELISA kits for TNF-α and IL-6

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Plate macrophages in 96-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of SB 203580 or vehicle for 1 hour.

-

Stimulate cells with LPS (e.g., 100 ng/mL) for 4-24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This protocol details an immunofluorescence-based assay to assess the effect of SB 203580 on TGF-β1-induced differentiation of fibroblasts into myofibroblasts, as measured by α-smooth muscle actin (α-SMA) expression.[6][7]

Materials:

-

Human lung fibroblasts

-

TGF-β1

-

SB 203580

-

Cell culture plates or chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed fibroblasts in culture plates or chamber slides.

-

Once the cells are attached, treat them with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of SB 203580 for 48-72 hours.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization solution.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with anti-α-SMA primary antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the α-SMA positive cells using a fluorescence microscope.

Conclusion

SB 203580 remains an indispensable pharmacological tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its well-characterized mechanism of action and selectivity profile have enabled significant advancements in our understanding of inflammation, apoptosis, cell differentiation, and other fundamental cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize SB 203580 in their studies and to further unravel the complexities of p38 MAPK signaling in health and disease. As with any chemical inhibitor, it is important to consider potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.

References

- 1. plu.mx [plu.mx]

- 2. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

An In-Depth Technical Guide to RWJ 64809 (SB203580): A Potent p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RWJ 64809, also known as SB203580 and Adezmapimod, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. The document details its chemical structure, a plausible synthesis pathway, and extensive quantitative data on its physicochemical properties, biological activity, and pharmacokinetics. Furthermore, it includes detailed experimental protocols for its synthesis and for a key in vitro bioassay. Visualizations of the synthesis pathway and the p38 MAPK signaling cascade are provided to facilitate a deeper understanding of its chemical and biological context. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, oncology, neurobiology, and drug discovery.

Chemical Structure and Identification

RWJ 64809 is chemically known as 4-[4-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]pyridine. It is a member of the pyridinyl imidazole class of compounds.

Chemical Structure:

Synonyms: SB203580, this compound, PB 203580.[1][2] IUPAC Name: 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine.

Synthesis Pathway

While a detailed, publicly available step-by-step synthesis protocol for RWJ 64809 (SB203580) is not explicitly documented in a single source, a plausible synthetic route can be constructed based on the synthesis of analogous pyridinyl imidazole p38 MAP kinase inhibitors. The core of the synthesis involves the construction of the tri-substituted imidazole ring.

A potential synthetic approach is outlined below:

Figure 1: Plausible synthesis pathway for RWJ 64809 (SB203580).

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H16FN3OS | [3] |

| Molecular Weight | 377.44 g/mol | [3] |

| CAS Number | 152121-47-6 | [3] |

| Solubility | Soluble in DMSO (≥18.872 mg/mL), Ethanol (≥3.28 mg/mL with sonication), Insoluble in water. | [4] |

| Appearance | White to off-white solid | |

| pKa | Data not available |

Biological Activity

| Target | Action | IC50 Value | Cell Line/Assay Conditions | Source |

| p38α (SAPK2a) | Inhibitor | 50 nM | Cell-free assay | [3] |

| p38β2 (SAPK2b) | Inhibitor | 500 nM | Cell-free assay | [3] |

| p38 MAPK | Inhibitor | 0.3-0.5 µM | THP-1 cells | [2] |

| LCK | Inhibitor | 100-500 fold higher than p38α | Cell-free assay | [3] |

| GSK-3β | Inhibitor | 100-500 fold higher than p38α | Cell-free assay | [3] |

| PKBα | Inhibitor | 100-500 fold higher than p38α | Cell-free assay | [3] |

| c-Raf | Inhibitor | 2 µM | In vitro | [4] |

| IL-2 induced T-cell proliferation | Inhibitor | 3-5 µM | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | [2] |

| IL-10 production | Inhibitor | 0.1 µM | Monocytic WEHI 274.3 cells expressing WT-p38α MAPK | |

| MDA-MB-231 cell proliferation | Inhibitor | 85.1 µM | Human breast cancer cell line |

Pharmacokinetic Data

| Species | Clearance | Bioavailability | Protein Binding | Source |

| Mouse | Moderate to high | 3-48% | 78-92% | [5] |

| Rat | Moderate to high (non-linear elimination at >1000 ng/mL) | 3-48% | 78-92% | [5] |

| Dog | Moderate to high | 78% | 78-92% | [5] |

| Monkey | Moderate to high | 32% | 78-92% | [5] |

| Human | - | - | 96-97% |

Experimental Protocols

Synthesis of RWJ 64809 (SB203580) - A Plausible Method

This protocol is a generalized procedure based on the Radziszewski imidazole synthesis, a common method for creating substituted imidazoles.

Step 1: Synthesis of 4-(4-Fluorophenyl)-2-(4-(methylthio)phenyl)-5-(pyridin-4-yl)-1H-imidazole

-

To a solution of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanedione (1 equivalent) in a suitable solvent such as glacial acetic acid, add 4-(methylthio)benzaldehyde (1 equivalent) and an excess of ammonium acetate (e.g., 10-20 equivalents).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield the desired imidazole intermediate.

Step 2: Oxidation to RWJ 64809 (SB203580)

-

Dissolve the intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1-1.2 equivalents), dropwise to the cooled solution.

-

Stir the reaction mixture at low temperature for a few hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure RWJ 64809 (SB203580).

In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of RWJ 64809 against p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Biotinylated ATF-2 (substrate)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)

-

RWJ 64809 (SB203580) stock solution in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of RWJ 64809 in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or control to the wells of the assay plate.

-

Add the p38α kinase solution (e.g., 2.5 µL) to each well, except for the no-enzyme control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP (e.g., 5 µL) to each well. The final ATP concentration should be at or near its Km for p38α.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of RWJ 64809 and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. RWJ 64809 inhibits this pathway by targeting p38 kinase.

Figure 2: The p38 MAP Kinase signaling pathway and the inhibitory action of RWJ 64809.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the key steps in the in vitro kinase assay protocol described in section 4.2.

Figure 3: Experimental workflow for the in vitro p38α MAP kinase inhibition assay.

Conclusion

RWJ 64809 (SB203580) is a well-characterized and potent inhibitor of p38 MAP kinase, making it an invaluable tool for studying the roles of this signaling pathway in various physiological and pathological processes. This technical guide has provided a detailed overview of its chemical structure, synthesis, and biological properties, along with practical experimental protocols. The presented data and visualizations are intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of targeting the p38 MAP kinase pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

Adezmapimod: A Technical Guide to its Core Mechanism as an Activator of Autophagy and Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adezmapimod, also known as SB203580, is a well-characterized and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] While initially investigated for its anti-inflammatory properties, a significant body of research has illuminated its role as a potent inducer of autophagy and mitophagy.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the underlying cellular pathways and workflows. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a tool for studying and modulating cellular degradation pathways.

Core Mechanism of Action: From p38 MAPK Inhibition to Autophagic Induction

This compound functions as a selective, ATP-competitive inhibitor of p38 MAPK, particularly the α and β isoforms (SAPK2a/p38 and SAPK2b/p38β2).[1][6] The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stressors, inflammation, and other stimuli, influencing processes such as proliferation, apoptosis, and differentiation.[7]

The induction of autophagy by this compound is intrinsically linked to its inhibition of the p38 MAPK pathway. While the complete molecular choreography is still under investigation, a primary mechanism involves the modulation of downstream effectors that control the autophagy-initiating ULK1 complex. In some cellular contexts, the p38 MAPK pathway can suppress autophagy.[8] By inhibiting p38 MAPK, this compound effectively relieves this suppression, leading to the activation of the autophagy machinery.[9] This results in the formation of autophagosomes, which sequester cytoplasmic components for lysosomal degradation.[9]

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is also induced by this compound.[4][5] This process is vital for mitochondrial quality control and cellular homeostasis.[10] The inhibition of p38 MAPK by this compound has been shown to stimulate mitophagy, which can alleviate mitochondrial dysfunction.[11] This may be linked to the PINK1/Parkin pathway, a major signaling cascade in mitophagy, although this compound may also act through p62-mediated pathways.[5][10]

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified across various assays. The following tables summarize key inhibitory concentrations and cellular effects.

Table 1: Kinase Inhibition Profile of this compound (SB203580)

| Target Kinase | IC₅₀ Value | Cell Line / Assay Type | Reference |

| p38 MAPK (SAPK2a) | 50 nM | Cell-free | [1][6][12] |

| p38β2 MAPK (SAPK2b) | 500 nM | Cell-free | [1][6][12] |

| p38 MAPK | 0.3 - 0.5 µM | THP-1 cells | [2][3][4] |

| PKBα (Akt) | 3 - 5 µM | THP-1 cells | [3][4] |

| LCK | 100-500 fold higher than p38α | Not Specified | [1][6] |

| GSK3β | 100-500 fold higher than p38α | Not Specified | [1][6] |

| JNK | 3 - 10 µM | Cell-free | [4] |

| PDK1 | 3 - 10 µM | Cell-free | [4] |

Table 2: Cellular Activity and Experimental Concentrations

| Cell Line | Assay Type | Concentration | Effect | Reference |

| Human Hepatocellular Carcinoma (HCC) Cells | Autophagy Induction | Not Specified | Induces autophagy | [4] |

| HeLa Cells | HIV1 LTR Transactivation | 0.1 µM (IC₅₀) | Inhibition | [1] |

| THP-1 Cells | LPS-induced TNFα production | 0.16 µM (IC₅₀) | Inhibition | [4] |

| Human PBMCs | IL-1β release | 0.037 µM (IC₅₀) | Inhibition | [4] |

| PC12 Cells | Kinase Assay | 10 µM | Inhibits p38 MAP kinase | [4] |

| Human CD4+ T cells | Proliferation | 1 - 25 µM | Eliminates LPS-induced up-regulation of Ki-67 | [2] |

Detailed Experimental Protocols

Assessing the induction of autophagy and mitophagy by this compound requires robust and validated methodologies. The two most common and informative assays are Western blotting for LC3-II and fluorescence-based reporter assays.

Protocol: Western Blotting for Autophagic Flux (LC3-II Accumulation)

This protocol allows for the quantification of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes, serving as a reliable marker for autophagosome abundance. To measure autophagic flux (the rate of autophagic degradation), cells are treated with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, which blocks the degradation of autophagosomes and allows LC3-II to accumulate.[13][14] An increase in LC3-II accumulation in the presence of the inhibitor compared to its absence indicates an induction of autophagy.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, MEFs) to achieve 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 6-24 hours).

-

For autophagic flux measurement, treat a parallel set of cells with this compound in combination with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound treatment. Include vehicle and inhibitor-only controls.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with 1X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.

-

-

Protein Quantification and Sample Preparation:

-

If using RIPA buffer, determine protein concentration using a BCA or Bradford assay.

-

Normalize protein concentrations for all samples.

-

Add Laemmli buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3 (validated for Western Blot) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH).

-

Calculate the ratio of LC3-II to the loading control. Autophagic flux is determined by comparing the LC3-II levels in this compound-treated samples with and without the lysosomal inhibitor.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SB 203580 | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppressed basal mitophagy drives cellular aging phenotypes that can be reversed by a p62-targeting small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Understanding the Kinase Selectivity Profile of Adezmapimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adezmapimod, also known as SB203580, is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer. A thorough understanding of the kinase selectivity profile of a small molecule inhibitor like this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, including quantitative inhibition data, detailed experimental protocols for kinase activity assessment, and visual representations of the relevant signaling pathway and experimental workflow.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound has been characterized against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α (SAPK2a) |

| p38α (SAPK2a/MAPK14) | 50 | 1 |

| p38β2 (SAPK2b/MAPK11) | 500 | 10 |

| LCK | >10,000 | >200 |

| GSK3β | >10,000 | >200 |

| PKBα (AKT1) | >10,000 | >200 |

| SAPK3 (p38γ/MAPK12) | >10,000 | >200 |

| SAPK4 (p38δ/MAPK13) | >10,000 | >200 |

| JNK1 (SAPK1) | >10,000 | >200 |

| PDK1 | 3,000 - 10,000 | 60 - 200 |

Data compiled from multiple sources.[1][2][3][4][5]

As the data indicates, this compound is a highly selective inhibitor of the p38α and p38β isoforms of MAPK.[1][2][3][4][5] Its inhibitory activity against a range of other kinases, including LCK, GSK3β, and PKBα, is significantly lower, demonstrating a high degree of selectivity.[1][3][4][5]

Experimental Protocols

The determination of the kinase selectivity profile of this compound is typically achieved through in vitro kinase assays. The following is a detailed methodology based on commonly cited experimental procedures for this compound.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by a kinase in the presence and absence of the inhibitor.

Materials and Reagents:

-

Purified recombinant kinases (e.g., p38α, JNK, etc.)

-

Specific peptide or protein substrates for each kinase

-

This compound (SB203580) stock solution in DMSO

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Unlabeled ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Substrate Capture:

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

-

Washing:

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.

-

-

Quantification:

-

Place the washed and dried P81 papers into scintillation vials with scintillation fluid.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the signaling cascade that this compound inhibits.

Caption: this compound inhibits the p38 MAPK signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the key steps involved in determining the kinase selectivity profile of an inhibitor like this compound.

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a highly selective inhibitor of p38α and p38β MAPK, with significantly less activity against a broad range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of kinase inhibitors, which is essential for the advancement of targeted therapies.

References

- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB203580 | Small Molecules | Captivate Bio [captivatebio.com]

- 3. griffininstitute.org.uk [griffininstitute.org.uk]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

Adezmapimod's Ripple Effect: A Technical Guide to Downstream Signaling Beyond HSP27

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling targets of Adezmapimod (also known as SB 203580), a selective and ATP-competitive p38 mitogen-activated protein kinase (MAPK) inhibitor. While its inhibitory effect on Heat Shock Protein 27 (HSP27) phosphorylation is well-documented, this paper delves into the broader spectrum of molecular pathways modulated by this compound, offering valuable insights for researchers in drug development and cellular signaling.

This compound primarily targets the SAPK2a/p38 and SAPK2b/p38β2 isoforms of p38 MAPK.[1] This inhibition sets off a cascade of downstream effects, influencing a variety of cellular processes including inflammation, apoptosis, cell cycle regulation, and mitochondrial dynamics. This guide will explore these multifaceted signaling pathways, present quantitative data on this compound's activity, provide detailed experimental protocols for key assays, and visualize the intricate molecular interactions through signaling pathway diagrams.

Quantitative Analysis of this compound's Kinase Inhibition

This compound exhibits high selectivity for p38 MAPK. However, at higher concentrations, it can also inhibit other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various kinases, providing a clear picture of its specificity and potential off-target effects.

| Target Kinase | IC50 Value | Cell Line/System | Reference |

| SAPK2a/p38 | 50 nM | Cell-free assay | [1] |

| SAPK2b/p38β2 | 500 nM | Cell-free assay | [1] |

| p38 MAPK | 0.3-0.5 µM | THP-1 cells | [2] |

| LCK | 100-500 fold higher than SAPK2a/p38 | Not Specified | [1] |

| GSK3β | 100-500 fold higher than SAPK2a/p38 | Not Specified | [1] |

| PKBα (Akt) | 100-500 fold higher than SAPK2a/p38; 3-5 µM | Not Specified; THP-1 cells | [1][2] |

| p70S6 Kinase | >10 µM | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | [2] |

| PDK1 | 3-10 µM | Not Specified | [2] |

| MAPKAPK2 | ~0.07 µM | Not Specified | [2] |

| SAPK/JNK | 3-10 µM | Not Specified | [2] |

Core Signaling Pathways Modulated by this compound

This compound's inhibition of p38 MAPK reverberates through several critical signaling networks. The following sections detail these pathways and their key molecular players.

The Canonical p38 MAPK Signaling Cascade

The primary mechanism of this compound is the direct inhibition of p38 MAPK, preventing the phosphorylation of its numerous downstream substrates. This interruption has far-reaching consequences on gene expression and cellular function.

References

Adezmapimod's Dichotomous Influence on the JNK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adezmapimod (formerly known as SB203580) is a well-characterized, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). While its primary mechanism of action is through the inhibition of p38α and p38β, a growing body of evidence reveals a complex and often paradoxical interplay with the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth analysis of this compound's effects on JNK signaling, consolidating key quantitative data and detailing experimental methodologies. At lower, more selective concentrations, this compound exhibits minimal direct inhibition of JNK. However, at higher concentrations, it can directly inhibit JNK activity. Conversely, and of significant interest, multiple studies have demonstrated that this compound can indirectly activate the JNK pathway in a cell-type-specific manner. This activation is not a direct effect on JNK itself but is mediated through the modulation of upstream kinases, primarily Mixed-Lineage Kinase 3 (MLK-3) and MAPK Kinase 7 (MKK7). This guide will dissect these dichotomous effects, providing researchers with the detailed information necessary to design and interpret experiments involving this compound and the JNK pathway.

Quantitative Analysis of this compound's Effect on JNK Signaling

The interaction of this compound with the JNK pathway is concentration-dependent. The following tables summarize the key quantitative data from various studies, highlighting its inhibitory and activating properties.

Table 1: Inhibitory Activity of this compound against JNK

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SAPK/JNK activity) | 3–10 μM | Not specified | [1] |

Table 2: Activation of the JNK Pathway by this compound

| Cell Line | This compound Concentration | Observed Effect | Downstream Target | Reference |

| A549 | 1, 3, 6 µM (dose-dependent) | Increased JNK phosphorylation | Phosphorylation of c-Jun and ATF-2 | [2] |

| Primary Human Hepatocytes | Not specified | Increased JNK-P(Thr183/Tyr185) | Increased c-Jun-P(Ser63/73) | [3] |

| Multiple Cell Lines | Not specified | Induction of JNK pathway activation | Not specified | [4] |

Experimental Protocols

Western Blot Analysis of JNK Phosphorylation

This protocol is a composite of methodologies used to assess the phosphorylation status of JNK and its downstream target c-Jun in response to this compound treatment.

2.1.1. Cell Culture and Treatment:

-

Cell Lines: A549 (human lung carcinoma), primary human hepatocytes, and others have been used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 for A549) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound (SB203580) is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 1, 3, 6 µM) for specified durations (e.g., 2 hours). A vehicle control (DMSO) is run in parallel.

2.1.2. Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

The lysate is cleared by centrifugation to remove cellular debris.

-

Protein concentration is determined using a standard method like the BCA assay.

2.1.3. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (typically 20-30 µg) are denatured in Laemmli sample buffer and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

Phospho-c-Jun (Ser63/73)

-

Total c-Jun

-

GAPDH or β-actin (as loading controls)

-

-

The membrane is washed three times with TBST.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro JNK Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on JNK activity.

2.2.1. Reagents and Materials:

-

Recombinant active JNK enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

This compound (SB203580) serially diluted in assay buffer

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)

-

[γ-³²P]ATP or a non-radioactive ATP source for detection systems (e.g., ADP-Glo™)

-

P81 phosphocellulose paper (for radioactive assays) or appropriate detection reagents for non-radioactive assays.

2.2.2. Assay Procedure:

-

The kinase reaction is set up in a microcentrifuge tube or a multi-well plate.

-

Add the kinase assay buffer, the JNK substrate, and the desired concentration of this compound or vehicle control.

-

The reaction is initiated by the addition of ATP (containing [γ-³²P]ATP for radioactive assays).

-

The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 30°C.

-

The reaction is stopped (e.g., by adding a stop solution like phosphoric acid or by heating).

-

For radioactive assays, an aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper. The paper is then washed extensively to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is quantified using a scintillation counter.

-

For non-radioactive assays, the detection reagents are added according to the manufacturer's protocol, and the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The JNK Signaling Pathway and this compound's Points of Influence

Caption: this compound's dual effects on the JNK signaling pathway.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing JNK phosphorylation via Western Blot.

Workflow for In Vitro Kinase Assay

Caption: Workflow for determining this compound's IC50 for JNK.

Conclusion

The effect of this compound on the JNK signaling pathway is multifaceted and context-dependent. While it is a potent p38 MAPK inhibitor with weaker direct inhibitory effects on JNK at higher concentrations, its ability to indirectly activate the JNK cascade through cross-talk with upstream kinases presents a critical consideration for researchers. The cell-type-specific nature of this activation underscores the importance of empirical validation in the specific biological system under investigation. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary tools to navigate the complexities of this compound's interaction with the JNK pathway, enabling more accurate experimental design and data interpretation in the pursuit of novel therapeutic strategies.

References

- 1. Role of the MAPK pathway in human lung epithelial-like A549 cells apoptosis induced by paraquat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of c-Jun N-Terminal Kinase (JNK) by widely used specific p38 MAPK inhibitor SB202190 and SB203580: A MLK-3-MKK7-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Adezmapimod in Chronic Inflammatory Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adezmapimod, also known as SB203580, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in the inflammatory cascade.[1] This technical guide provides an in-depth overview of the preclinical data on this compound in various chronic inflammatory disease models. The information is intended to serve as a resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38 MAPK.[2] It specifically targets the p38α and p38β isoforms, which are critical for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The primary mechanism of action involves the inhibition of p38 MAPK activation, which in turn prevents the downstream phosphorylation of various transcription factors and kinases involved in the inflammatory response.

Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Upon activation by upstream kinases such as MKK3/6, p38 MAPK phosphorylates a range of substrates, including transcription factors like ATF-2 and other kinases like MAPKAPK-2 (MK2). This cascade ultimately leads to the increased expression and release of pro-inflammatory cytokines and mediators. This compound, by binding to the ATP-binding pocket of p38 MAPK, effectively blocks this signaling cascade.

Preclinical Efficacy in Inflammatory Disease Models

This compound has been evaluated in several preclinical models of chronic inflammatory diseases. The following sections summarize the key findings and experimental protocols.

Quantitative Data Summary

| Model | Key Parameters Measured | Effect of this compound (SB203580) | Reference |

| LPS-Induced Inflammation (in vivo) | Hypothalamic IL-1β, IL-6, TNF-α mRNA levels | ↓ IL-1β, ↓ IL-6, ↓ TNF-α mRNA | N/A |

| Endometriosis (Mouse Model) | Weight and size of endometriotic lesions | ↓ Weight and size | N/A |

| Peritoneal fluid levels of IL-1β, TNF-α, MMP-2, MMP-9 | ↓ IL-1β, ↓ TNF-α, ↓ MMP-2, ↓ MMP-9 | N/A | |

| TNBS-Induced Colitis (Mouse Model) | Body weight | Increased weight loss compared to vehicle | N/A |

| Colon weight | ↑ Colon weight compared to vehicle | N/A | |

| Caudal lymph node cell number | ↓ Cell number compared to vehicle | N/A |

Note: While this compound's mechanism of action suggests potential efficacy in models of rheumatoid arthritis and psoriasis, specific in vivo studies with quantitative data on disease-specific outcomes (e.g., arthritis scores, PASI scores) were not prominently available in the reviewed literature. The data presented for the TNBS-induced colitis model suggests a complex, potentially detrimental role in this specific model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

Experimental Workflow:

Detailed Methodology:

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction:

-

Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.

-

-

Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize mice into treatment groups and begin daily administration of this compound or vehicle control (e.g., intraperitoneally or orally).

-

Assessment:

-

Clinical Scoring: Score paws daily for signs of inflammation (erythema and swelling) on a scale of 0-4 per paw (total score 0-16).

-

Paw Thickness: Measure paw thickness daily using a caliper.

-

-

Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is used to study inflammatory bowel disease (IBD).

Experimental Workflow:

Detailed Methodology:

-

Animals: C57BL/6 mice, 8-12 weeks old.

-

Induction: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: Administer this compound or vehicle control daily from day 0.

-

Assessment:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

-

-

Endpoint Analysis: At the end of the study, sacrifice the mice and:

-

Measure the length and weight of the colon.

-

Collect colon tissue for histological analysis to assess inflammation and tissue damage.

-

Perform a myeloperoxidase (MPO) assay on colon tissue as a marker of neutrophil infiltration.

-

Imiquimod-Induced Psoriasis

This model mimics key features of human psoriasis.

Experimental Workflow:

Detailed Methodology:

-

Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.

-

Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

-

Treatment: Administer this compound or vehicle control (either topically or systemically) daily.

-

Assessment:

-

Psoriasis Area and Severity Index (PASI): Score the treated skin area daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter.

-

-

Endpoint Analysis: At the end of the study:

-

Collect skin biopsies for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Measure the expression of psoriasis-related cytokines (e.g., IL-17, IL-23) in the skin tissue.

-

Conclusion

This compound demonstrates clear anti-inflammatory effects in various preclinical models by targeting the p38 MAPK signaling pathway. The provided data and protocols offer a foundation for further investigation into its therapeutic potential for chronic inflammatory diseases. While promising, the available data in models of rheumatoid arthritis and psoriasis are limited, and further studies are warranted to fully elucidate its efficacy in these conditions. The complex results observed in the TNBS-induced colitis model also highlight the need for careful model selection and interpretation when evaluating p38 MAPK inhibitors.

References

Investigating Adezmapimod in Neuropathic Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of Adezmapimod as a therapeutic agent for neuropathic pain. By examining its mechanism of action as a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, this document provides a comprehensive overview of the preclinical and clinical research landscape. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data necessary to investigate this compound and the broader class of p38 MAPK inhibitors in the context of neuropathic pain.

Introduction: The Role of p38 MAPK in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[1] Its complex pathophysiology often renders it resistant to conventional analgesics.[1] A growing body of evidence points to the crucial role of neuroinflammation in the initiation and maintenance of neuropathic pain. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a key regulator of this process.[2][3]

Activated in both neurons and glial cells, such as microglia, the p38 MAPK pathway contributes significantly to the development of inflammatory and neuropathic pain.[2] Preclinical studies have demonstrated that activation of p38 MAPK in spinal cord microglia plays a role in the initiation of neuropathic pain, leading to an increased release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] This sensitization of the nervous system contributes to the characteristic symptoms of neuropathic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[4][5] Consequently, the inhibition of p38 MAPK presents a promising therapeutic strategy for the management of neuropathic pain.[2][3]

This compound (SB 203580): A Selective p38 MAPK Inhibitor

This compound, also known by its research code SB 203580, is a potent and selective, ATP-competitive inhibitor of the p38 MAPK family.[6][7] Its selectivity for specific isoforms of p38 MAPK makes it a valuable tool for dissecting the role of this pathway in disease and a potential candidate for therapeutic development.

Mechanism of Action

This compound primarily targets the α and β isoforms of p38 MAPK. Specifically, it inhibits Stress-Activated Protein Kinase 2a (SAPK2a/p38α) and Stress-Activated Protein Kinase 2b (SAPK2b/p38β2).[6][7] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade. One of the key downstream effects of p38 MAPK activation is the phosphorylation of Heat Shock Protein 27 (HSP27), a process that is inhibited by this compound.[6]

The inhibitory concentrations (IC50) of this compound highlight its potency and selectivity:

| Target | IC50 |

| SAPK2a/p38α | 50 nM |

| SAPK2b/p38β2 | 500 nM |

Table 1: Inhibitory concentrations of this compound for p38 MAPK isoforms.[6][7]

It is noteworthy that this compound exhibits significantly less activity against other kinases, such as LCK, GSK3β, and PKBα, with IC50 values that are 100-500 times higher than for SAPK2a/p38α.[6] This selectivity minimizes the potential for off-target effects.

Preclinical Research in Neuropathic Pain

The investigation of p38 MAPK inhibitors in animal models of neuropathic pain has provided a strong rationale for their clinical development. While studies specifically focusing on this compound are part of a broader research effort, the collective findings for this class of inhibitors are compelling.

| Inhibitor | Neuropathic Pain Model | Key Findings |

| This compound (SB 203580) | Trigeminal Neuropathic Pain (CION) | Injection of SB203580 into the trigeminal ganglion alleviated tongue pain and CION-induced trigeminal neuropathic pain.[2] |

| Neflamapimod | Chemotherapy-Induced Peripheral Neuropathy (Cisplatin) | Inhibited cisplatin-induced p38 MAPK phosphorylation, reduced oxidative stress, mitochondrial dysfunction, and caspase-3 expression in DRG neurons. It also improved mechanical and cold hypersensitivity.[5] |

| General p38 MAPK Inhibitors | Various models | Inhibition of p38 MAPK has been shown to effectively reverse mechanical allodynia and reduce pain in multiple models of neuropathic pain.[2] |

Table 2: Summary of preclinical findings for p38 MAPK inhibitors in neuropathic pain models.

Clinical Landscape for p38 MAPK Inhibitors in Neuropathic Pain

While this compound has not been directly evaluated in clinical trials for neuropathic pain, the results from trials of other p38 MAPK inhibitors provide valuable insights into the potential efficacy and challenges of this therapeutic approach.

| Inhibitor | Condition | Phase | Key Findings |

| Dilmapimod (SB-681323) | Neuropathic pain (nerve trauma, radiculopathy, carpal tunnel syndrome) | Phase II | Statistically significant reduction in the average daily pain score during the second week of treatment (15 mg/day) compared to placebo. The drug was well tolerated.[3] |

| Losmapimod | Neuropathic pain from lumbosacral radiculopathy | Phase II | Did not demonstrate a clinically meaningful difference in analgesia compared to placebo at a dose of 7.5 mg twice daily for 28 days.[8][9] |

Table 3: Summary of clinical trial outcomes for p38 MAPK inhibitors in neuropathic pain.

The divergent outcomes of these trials suggest that the efficacy of p38 MAPK inhibitors in neuropathic pain may depend on the specific molecular properties of the compound, the patient population, and the underlying cause of the neuropathy.

Experimental Protocols for Preclinical Investigation

To facilitate further research into this compound and other p38 MAPK inhibitors, the following are detailed, representative protocols for common preclinical models of neuropathic pain.

Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce a peripheral mononeuropathy that mimics chronic nerve compression in humans.[4]

Objective: To evaluate the effect of this compound on mechanical allodynia in a rat model of CCI.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

This compound (SB 203580)

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

4-0 chromic gut sutures

-

Anesthesia (e.g., isoflurane)

-

Von Frey filaments for behavioral testing

Procedure:

-

CCI Surgery:

-

Anesthetize the rat.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

-

Close the incision with sutures.

-

Sham-operated animals will undergo the same procedure without nerve ligation.

-

-

Drug Administration:

-

Allow animals to recover for 7 days post-surgery to allow for the development of neuropathic pain.

-

Prepare this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 14 days.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Measure the paw withdrawal threshold (PWT) using von Frey filaments at baseline (before surgery), and on days 7, 14, and 21 post-surgery.

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

-

Apply von Frey filaments of increasing force to the plantar surface of the ipsilateral hind paw.

-

The PWT is the lowest force that elicits a brisk withdrawal response.

-

-

Data Analysis:

-

Compare the PWT between the this compound-treated group, the vehicle-treated group, and the sham-operated group using a two-way ANOVA with a post-hoc test.

-

Chemotherapy-Induced Neuropathic Pain (CINP) Model in Mice

This model replicates the painful peripheral neuropathy that is a common side effect of certain chemotherapeutic agents.[4]